

# The Trifluoroacetic Acid Salt of MI-1061: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MI-1061 TFA	
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#### **Abstract**

MI-1061 is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this critical negative regulatory relationship, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The trifluoroacetic acid (TFA) salt of MI-1061 is a common formulation used in preclinical research. This technical guide provides a comprehensive overview of the available data on MI-1061 and its TFA salt, including its mechanism of action, biological activity, and representative experimental protocols.

### Introduction

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress. In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in these cancers.

MI-1061 is a spiro-oxindole-based compound designed to fit into the p53-binding pocket of MDM2 with high affinity, thereby preventing the interaction with p53. This leads to the accumulation of p53, transactivation of its downstream targets, and ultimately, tumor cell death.



The trifluoroacetic acid salt of MI-1061 is frequently utilized in research due to its stability and solubility properties. Trifluoroacetic acid is a common counterion used in the purification of synthetic compounds, particularly peptides and small molecules, and can influence the physicochemical properties of the active pharmaceutical ingredient.[1][2]

# Physicochemical Properties of MI-1061 Trifluoroacetic Acid Salt

Detailed experimental data specifically comparing the physicochemical properties of the trifluoroacetic acid salt of MI-1061 to its free base are not readily available in the public domain. However, computed data for the TFA salt is available. In general, the salt form of a drug can influence properties such as solubility, stability, and hygroscopicity.[3][4] Trifluoroacetate salts are known for their stability and are often crystalline solids.[5]

Table 1: Computed Physicochemical Properties of MI-1061 and its Trifluoroacetate Salt

Property	MI-1061 (Free Base)	MI-1061 TFA Salt	Data Source
Molecular Formula	C30H26Cl2FN3O4 C32H27Cl2F4N3O6		PubChem
Molecular Weight	582.45 g/mol	32.45 g/mol 696.5 g/mol	
XLogP3	Not Available	Not Available	PubChem
Hydrogen Bond Donor Count	3	4	PubChem
Hydrogen Bond Acceptor Count	5	7	PubChem
Rotatable Bond Count	4	5	PubChem
Exact Mass	581.1233 g/mol	695.1213 g/mol	PubChem
Topological Polar Surface Area	109 Ų	145 Ų	PubChem

#### **Mechanism of Action**





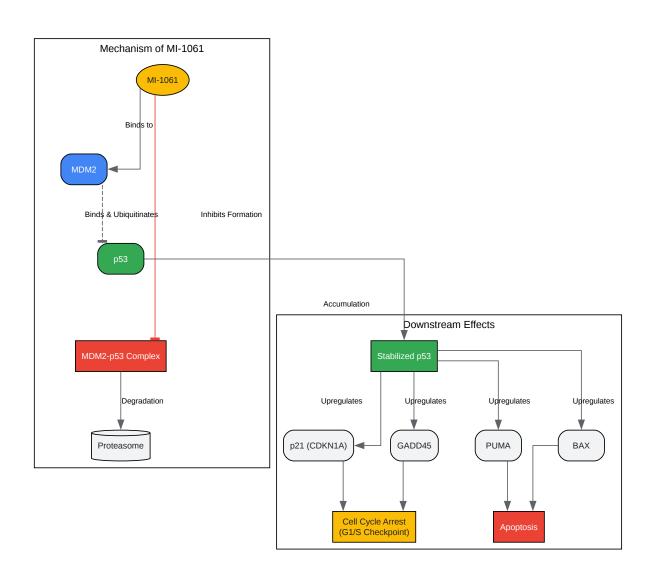


MI-1061 functions by competitively inhibiting the protein-protein interaction between MDM2 and p53. The binding of MI-1061 to the p53-binding pocket on MDM2 prevents MDM2 from binding to and ubiquitinating p53 for subsequent proteasomal degradation. This leads to the stabilization and accumulation of p53 protein in the nucleus. Activated p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.

### **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway activated by MI-1061.





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Caption: Signaling pathway of MI-1061.



## **Quantitative Data**

The biological activity of MI-1061 has been characterized through various in vitro assays.

Table 2: In Vitro Binding Affinity and Inhibitory Activity of MI-1061

Parameter	Value	Assay	Source
IC <sub>50</sub> (MDM2-p53 Interaction)	4.4 nM	Biochemical Assay	
K <sub>i</sub> (MDM2)	0.16 nM	Biochemical Assay	-

Table 3: Cellular Activity of MI-1061 in Cancer Cell Lines

Cell Line	Cancer Type	p53 Status	IC <sub>50</sub>	Source
SJSA-1	Osteosarcoma	Wild-Type	100 nM	
HCT-116	Colon Cancer	Wild-Type	250 nM	_
HCT-116	Colon Cancer	Null	>10,000 nM	<del>_</del>

## **Experimental Protocols**

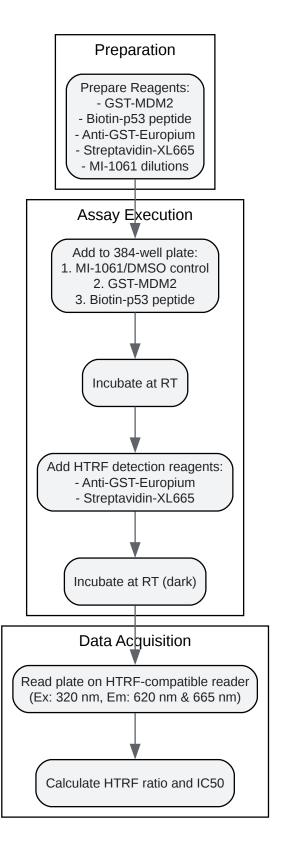
The following are representative protocols for experiments commonly used to characterize MDM2-p53 inhibitors like MI-1061. These are generalized procedures and may require optimization for specific experimental setups.

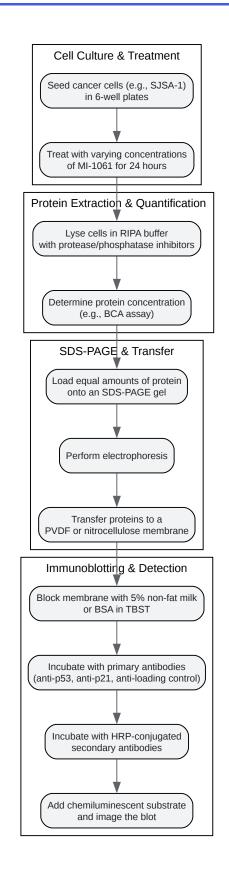
## MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to quantify the inhibition of the MDM2-p53 interaction in a biochemical assay format.

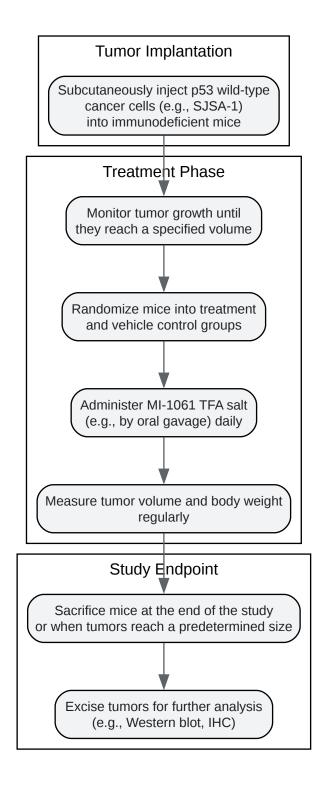
Workflow Diagram:











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- To cite this document: BenchChem. [The Trifluoroacetic Acid Salt of MI-1061: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144769#understanding-the-trifluoroacetic-acid-salt-of-mi-1061]

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